molecular formula C21H15N3O B13149655 5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine CAS No. 63194-02-5

5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B13149655
CAS No.: 63194-02-5
M. Wt: 325.4 g/mol
InChI Key: RTCIJXXXZDUYDV-UHFFFAOYSA-N
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Description

5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a fluorene moiety attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 9H-fluorene-9-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.

    Materials Science: The compound can be used to create novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluorene-9-carboxylic acid hydrazide
  • Phenyl isocyanate
  • 9-Fluorenylmethyl chloroformate

Uniqueness

5-(9H-Fluoren-9-YL)-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its combination of a fluorene moiety with an oxadiazole ring. This structure imparts specific electronic and steric properties that are not present in similar compounds. These properties make it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.

Properties

CAS No.

63194-02-5

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

5-(9H-fluoren-9-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C21H15N3O/c1-2-8-14(9-3-1)22-21-24-23-20(25-21)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H,(H,22,24)

InChI Key

RTCIJXXXZDUYDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(O2)C3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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